

Application Note: Comprehensive Analytical Characterization of N-(3-Bromo-2-nitrophenyl)formamide

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Compound of Interest

Compound Name:	<i>N-(3-Bromo-2-nitrophenyl)formamide</i>
CAS No.:	1215205-92-7
Cat. No.:	B567452

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Abstract

This application note provides a detailed guide to the analytical methodologies required for the comprehensive characterization of **N-(3-Bromo-2-nitrophenyl)formamide**, a key intermediate in pharmaceutical synthesis and fine chemical manufacturing. Ensuring the identity, purity, and stability of such compounds is critical for regulatory compliance and the quality of the final product. This document outlines a multi-technique approach, integrating chromatographic, spectroscopic, and thermal analysis to establish a complete analytical profile. The protocols are designed for researchers, quality control analysts, and drug development professionals, with an emphasis on the scientific rationale behind the experimental choices to ensure robust and reliable results.

Introduction and Rationale

N-(3-Bromo-2-nitrophenyl)formamide is a substituted nitroaromatic compound whose structural complexity necessitates a rigorous analytical strategy. The presence of multiple

functional groups—a formamide, a nitro group, and a bromine atom—on an aromatic ring creates a unique chemical entity with specific properties.[1] The regiochemistry of these substituents is crucial as it dictates the molecule's reactivity and potential biological activity.[2] Therefore, unambiguous structural confirmation, precise purity determination, and a thorough understanding of its thermal stability are paramount.

This guide moves beyond a simple listing of procedures. It presents an integrated workflow where each analytical technique provides complementary information, leading to a self-validating characterization package. We will explore High-Performance Liquid Chromatography (HPLC) for purity assessment, a suite of spectroscopic methods (NMR, MS, FTIR) for structural elucidation, and thermal analysis (DSC, TGA) to determine physical properties and stability.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in its characterization.



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Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds and for quantifying impurities.[4][5] The presence of the aromatic ring and nitro group in **N-(3-Bromo-2-nitrophenyl)formamide** makes it an excellent candidate for UV detection.

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is selected due to its versatility and suitability for moderately polar compounds. A C18 column provides a nonpolar stationary phase that effectively retains the analyte, while a mobile phase of acetonitrile and water allows for fine-tuning of the retention time. The addition of formic acid to the mobile phase helps to protonate any acidic or basic functionalities, ensuring sharp, symmetrical peaks.

Detailed Protocol: RP-HPLC for Purity Analysis

Objective: To separate **N-(3-Bromo-2-nitrophenyl)formamide** from potential impurities and determine its purity by peak area percentage.

Sample Preparation:

- Prepare a stock solution by accurately weighing and dissolving approximately 10 mg of the sample in 10 mL of acetonitrile (ACN) to achieve a 1 mg/mL concentration.
- Further dilute this stock solution with a 50:50 mixture of ACN and water to a final concentration of approximately 0.1 mg/mL.
- Filter the final solution through a 0.22 μm syringe filter before injection to remove any particulates.

Instrumentation and Conditions:



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Data Analysis:

- Integrate all peaks in the chromatogram.
- Calculate the purity by expressing the main peak area as a percentage of the total area of all peaks.

Workflow for HPLC Method Development



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Caption: Workflow for HPLC method development and validation.

Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of **N-(3-Bromo-2-nitrophenyl)formamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule.

[7] Both ^1H and ^{13}C NMR spectra should be acquired.

Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$). DMSO- d_6 is often a good choice for amides as it helps in observing the N-H proton.
- **Data Acquisition:** Acquire 1H and ^{13}C spectra on a 400 MHz or higher field NMR spectrometer.

Expected Spectral Features:

- 1H NMR:
 - **Aromatic Region (7.5 - 8.5 ppm):** Three protons on the phenyl ring are expected. Their chemical shifts and coupling patterns will be complex due to the electronic effects of the three different substituents. The coupling constants will help confirm their relative positions.
 - **Formyl Proton (CHO):** A singlet or doublet (due to coupling with N-H) is expected around 8.0-8.5 ppm.
 - **Amide Proton (N-H):** A broad singlet is expected, typically downfield (> 9.0 ppm in DMSO- d_6).
- ^{13}C NMR:
 - **Aromatic Carbons:** Six distinct signals are expected in the 110-150 ppm range. The carbons attached to the nitro group and bromine will have characteristic shifts.
 - **Carbonyl Carbon (C=O):** A signal is expected in the 160-170 ppm range.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.[8] For this compound, the presence of bromine is a key diagnostic feature.

Protocol:

- **Sample Preparation:** Prepare a dilute solution (~10-50 $\mu g/mL$) of the sample in a suitable solvent like methanol or acetonitrile.

- **Data Acquisition:** Analyze using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight). Acquire spectra in both positive and negative ion modes.

Expected Spectral Features:

- **Molecular Ion Peak:** The most critical feature is the isotopic pattern for the molecular ion. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 natural abundance.[9] [10] Therefore, you should observe two peaks of nearly equal intensity separated by 2 m/z units.
 - In positive mode: $[\text{M}+\text{H}]^+$ at m/z 244.96 and 246.96.
 - In negative mode: $[\text{M}-\text{H}]^-$ at m/z 242.94 and 244.94.
- **Fragmentation:** Expect losses of characteristic fragments such as NO_2 (46 Da), CO (28 Da), and Br (79/81 Da).[8]



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Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups.[11]

Protocol:

- **Sample Preparation:** The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} .

Expected Characteristic Absorption Bands:



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Thermal Analysis for Stability Assessment

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for evaluating the thermal stability, melting behavior, and potential polymorphism of pharmaceutical intermediates.^{[14][15]}

Rationale for Method Selection

DSC is used to measure thermal transitions like melting and crystallization, providing information on the melting point and purity. TGA measures mass loss versus temperature, which is essential for determining the onset of thermal decomposition.^[14] Together, they provide a comprehensive picture of the material's behavior upon heating.^{[16][17]}

Detailed Protocol: DSC and TGA

Instrumentation: A calibrated DSC instrument and a TGA instrument.

Sample Preparation:

- DSC: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it. Use an empty sealed pan as a reference.
- TGA: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

Experimental Conditions:



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Expected Results & Interpretation:

- DSC Thermogram: A sharp endothermic peak will indicate the melting point (T_m) of the crystalline solid. The onset temperature of this peak is typically reported as the melting point. Broad peaks or multiple transitions could indicate impurities or the presence of different polymorphic forms.
- TGA Thermogram: The thermogram should show a stable baseline with no significant mass loss until the onset of decomposition. The temperature at which significant mass loss begins (T_{onset}) is a key indicator of thermal stability. Nitroaromatic compounds can decompose exothermically and sometimes energetically, a factor to consider for safety during handling and storage.[18]

Integrated Thermal Analysis Workflow



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Caption: Workflow for DSC and TGA thermal analysis.

Conclusion: An Integrated Approach

The characterization of **N-(3-Bromo-2-nitrophenyl)formamide** is not complete with a single technique. A holistic and self-validating analytical package is achieved by logically integrating the results from chromatography, spectroscopy, and thermal analysis. The HPLC method confirms the purity, while the collective data from NMR, MS, and FTIR provide irrefutable evidence of the molecular structure. Finally, DSC and TGA analyses define the compound's physical properties and thermal stability limits, which are critical for safe handling, storage, and formulation development.



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Caption: Integrated analytical workflow for full characterization.

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